Isotrac

Description

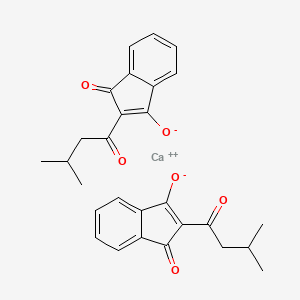

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23710-76-1 |

|---|---|

Molecular Formula |

C28H26CaO6 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

calcium;2-(3-methylbutanoyl)-3-oxoinden-1-olate |

InChI |

InChI=1S/2C14H14O3.Ca/c2*1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17;/h2*3-6,8,16H,7H2,1-2H3;/q;;+2/p-2 |

InChI Key |

QPYPHJWZWLGYRR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Isotrak Calibration Sources: A Technical Guide for Researchers in Drug Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the accuracy and reliability of quantitative data are paramount. The use of radioisotopes as tracers in preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) studies, as well as in vitro assays and molecular imaging, necessitates a rigorous approach to instrument calibration and quality control. Isotrak™ calibration sources, a product line from Eckert & Ziegler, provide high-quality, traceable radioactive reference sources and solutions essential for the precise calibration of radiation measurement instruments.[1] This guide offers a technical overview of Isotrak calibration sources, their applications in a research and drug development context, and protocols for their use.

The Isotrak product line is manufactured in DAkkS-accredited laboratories in the USA and Germany and the sources are traceable to national standards such as the National Institute of Standards and Technology (NIST) in the USA and the Physikalisch-Technische Bundesanstalt (PTB) in Germany.[1] This ensures a high degree of accuracy and reliability, which is critical for regulatory compliance and the generation of reproducible research data.

Core Applications in Drug Development

Isotrak calibration sources are fundamental to ensuring the accuracy of a wide array of instruments used in drug development research. Key application areas include:

-

Preclinical Imaging (PET/SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging modalities that utilize radiotracers to visualize and quantify biological processes. Accurate calibration of these imaging systems is crucial for obtaining reliable quantitative data on radiotracer uptake in tissues and organs. Isotrak sources, including point sources, flood sources, and calibration phantoms, are used for daily quality control, system calibration, and performance evaluation of PET and SPECT scanners.

-

In Vitro Assays: Radiometric assays, such as radioligand binding assays, enzyme inhibition assays, and cell-based uptake studies, rely on the accurate measurement of radioactivity. Liquid scintillation counters and gamma counters are the workhorses for these applications. Isotrak liquid scintillation standards and gamma reference sources are used to create calibration curves, determine counting efficiency, and perform routine quality control to ensure the accuracy of these measurements.

-

Metabolism and Pharmacokinetic Studies: The use of radiolabeled compounds is the gold standard for ADME studies, providing a quantitative assessment of a drug candidate's fate in a biological system. Accurate measurement of radioactivity in various biological matrices (e.g., plasma, urine, feces, tissues) is essential. Isotrak sources are used to calibrate the instruments (e.g., liquid scintillation counters, gamma counters) used for these analyses.

-

Radiation Protection and Safety: Research laboratories handling radioactive materials are required to monitor for contamination and ensure the safety of personnel. Isotrak check sources are used for the routine functional testing of radiation survey meters and contamination monitors.

Quantitative Data of Representative Isotrak Calibration Sources

The following tables summarize the technical specifications for a selection of Isotrak calibration sources relevant to drug development applications.

Gamma Emitters for Spectrometry and Dose Calibrator Calibration

| Radionuclide | Product Code (Example) | Nominal Activity | Physical Form | Primary Gamma Energies (keV) | Half-life |

| Cobalt-57 | CDRB8151 | 74 kBq | Disc Source | 122.1, 136.5 | 271.8 days |

| Cobalt-60 | CKRB8151 | 74 kBq | Disc Source | 1173.2, 1332.5 | 5.27 years |

| Cesium-137 | CDRB18308 | 370 kBq | Disc Source | 661.7 | 30.07 years |

| Barium-133 | on request | various | Point Source | 81.0, 302.9, 356.0 | 10.51 years |

| Sodium-22 | SKRB8151 | 74 kBq | Disc Source | 511.0, 1274.5 | 2.60 years |

| Germanium-68 | on request | various | Cylindrical Phantom | 511.0 (from Ga-68) | 270.95 days |

Beta Emitters for Detector Calibration and Quality Control

| Radionuclide | Product Code (Example) | Nominal Activity | Physical Form | Max. Beta Energy (MeV) | Half-life |

| Strontium-90 / Yttrium-90 | SIRB8151 | 74 kBq | Disc Source | 0.546 (Sr-90), 2.28 (Y-90) | 28.79 years |

| Carbon-14 | on request | various | Liquid Standard | 0.156 | 5730 years |

| Tritium (H-3) | on request | various | Liquid Standard | 0.0186 | 12.32 years |

| Chlorine-36 | on request | various | Liquid Standard | 0.709 | 3.01 x 10^5 years |

| Nickel-63 | on request | various | Liquid Standard | 0.0659 | 100.1 years |

Alpha Emitters for Spectrometer Calibration

| Radionuclide | Product Code (Example) | Nominal Activity | Physical Form | Primary Alpha Energies (MeV) | Half-life |

| Americium-241 | AMRB8151 | 74 kBq | Disc Source | 5.486, 5.443 | 432.2 years |

| Plutonium-239 | on request | various | Disc Source | 5.157, 5.144, 5.106 | 2.41 x 10^4 years |

| Gadolinium-148 | on request | various | Disc Source | 3.183 | 74.6 years |

Liquid Scintillation (LSC) Standards

| Standard Type | Radionuclides | Nominal Activity | Vial Size | Quenching Agent |

| Unquenched Set | ³H, ¹⁴C, Background | ~4167 Bq (³H), ~1667 Bq (¹⁴C) | 20 ml or 7 ml | None |

| Quenched Sets (Toluene) | ³H or ¹⁴C | various | 20 ml or 7 ml | Nitromethane |

| Quenched Sets (Ultima Gold) | ³H or ¹⁴C | various | 20 ml or 7 ml | Nitromethane |

Experimental Protocols

The following are generalized protocols for the use of Isotrak calibration sources in a drug development research setting. Researchers should always refer to the specific instrument manufacturer's guidelines and their institution's radiation safety protocols.

Protocol 1: Daily Quality Control of a Gamma Counter

Objective: To verify the stability and performance of a NaI(Tl) well-type gamma counter using a Cesium-137 check source.

Materials:

-

Isotrak Cesium-137 check source (e.g., disc or rod source of known activity).

-

Gamma counter.

-

Logbook for recording QC data.

Procedure:

-

Background Measurement:

-

Ensure the gamma counter well is empty.

-

Initiate a background count for a predefined time (e.g., 1 minute).

-

Record the background counts per minute (CPM) in the logbook. The background should be within the established acceptable range.

-

-

Source Measurement:

-

Carefully place the Cs-137 check source in a reproducible position within the well detector.

-

Initiate a count for the same predefined time as the background measurement.

-

Record the source CPM in the logbook.

-

-

Data Analysis:

-

Subtract the background CPM from the source CPM to obtain the net CPM.

-

Compare the net CPM to the expected value for the source on that day (corrected for radioactive decay). The measured CPM should be within a predefined acceptance range (e.g., ± 2 standard deviations) of the expected value.

-

-

Action:

-

If the measurement is within the acceptable range, the instrument is ready for use.

-

If the measurement is outside the acceptable range, do not use the instrument and report the issue to the laboratory manager or radiation safety officer.

-

Protocol 2: Calibration of a Preclinical SPECT System

Objective: To perform a uniformity and sensitivity calibration of a SPECT camera using a Cobalt-57 flood source.

Materials:

-

Isotrak Cobalt-57 flood source of appropriate activity and size for the detector.

-

SPECT imaging system.

-

Gantry or stand to hold the flood source.

Procedure:

-

System Preparation:

-

Turn on the SPECT system and allow it to warm up according to the manufacturer's instructions.

-

Retract the patient bed and any other potential obstructions from the field of view.

-

-

Source Positioning:

-

Carefully place the Co-57 flood source on the gantry or stand, ensuring it is centered and parallel to the detector face.

-

-

Image Acquisition:

-

Select the appropriate radionuclide (Co-57) and energy window on the acquisition console.

-

Initiate the uniformity and sensitivity acquisition sequence as per the manufacturer's protocol. This typically involves acquiring a high-count image of the flood source.

-

-

Data Analysis:

-

The system software will automatically analyze the acquired image for uniformity (variations in pixel counts across the field of view) and sensitivity (the ability of the detector to convert gamma rays into a signal).

-

The results will be compared to the manufacturer's specifications.

-

-

Correction and Action:

-

If the uniformity is out of specification, a new uniformity correction map will be generated and applied to subsequent patient and phantom studies.

-

If the sensitivity is out of specification, it may indicate a detector problem that requires service.

-

Record the results of the calibration in the system logbook.

-

Visualizing Experimental Workflows with Graphviz

The following diagrams illustrate the logical flow of key experimental procedures where Isotrak calibration sources are integral.

Conclusion

References

Core Specifications of Common Isotrak Sources

An In-Depth Technical Guide to Isotrak Radioactive Sources for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isotrak radioactive sources, focusing on their specifications and applications in a research environment. Isotrak, a product line of Eckert & Ziegler, offers a range of high-quality radioactive reference and check sources essential for the calibration and quality control of radiation measurement instruments.[1] Accurate and reliable instrumentation is fundamental in research and drug development where precise quantification of radioactivity is often required.

Isotrak sources are available in a variety of radionuclides, activities, and physical formats to suit different applications, primarily for checking and calibrating radiation detectors.[1][2] Below is a summary of common Isotrak sources utilized in research settings.

Table 1: Alpha Emitter Specifications

| Isotope | Half-Life | Primary Emission | Standard Activity | Physical Form |

| Americium-241 (Am-241) | 432.2 years | Alpha (α) | 74 kBq | Mounted on an 85mm x 12mm aluminum rod.[3] |

Table 2: Beta Emitter Specifications

| Isotope | Half-Life | Primary Emission | Max Beta Energy | Standard Activity | Physical Form |

| Strontium-90 (Sr-90) | 28.8 years | Beta (β⁻) | 0.546 MeV (Sr-90), 2.28 MeV (Y-90) | 74 kBq | Mounted on an 85mm x 12mm aluminum rod.[3] |

Table 3: Gamma Emitter Specifications

| Isotope | Half-Life | Primary Emission | Gamma Energy | Standard Activity | Physical Form |

| Cesium-137 (Cs-137) | 30.17 years | Gamma (γ) | 0.662 MeV | 370 kBq | Mounted on an 85mm x 12mm aluminum rod.[3] |

| Cobalt-60 (Co-60) | 5.27 years | Gamma (γ) | 1.173 MeV, 1.332 MeV | 74 kBq | Available in various check source configurations.[2] |

| Sodium-22 (Na-22) | 2.6 years | Gamma (γ), Positron (β+) | 0.511 MeV, 1.275 MeV | 74 kBq | Available in various check source configurations.[2] |

Table 4: Mixed Nuclide Source Sets

| Set Identification | Included Nuclides | Activity per Nuclide |

| QCRB8149 | Am-241, Co-60, Na-22, Sr-90 | 74 kBq |

| QCRB7471 | Am-241, Co-60, Na-22, Sr-90, Cs-137 | 74 kBq |

These sets are designed for comprehensive performance checks of instruments across a range of radiation types and energies.[2]

Experimental Protocols: Instrument Calibration and Quality Control

The primary application of Isotrak sources in a research setting is the calibration and routine performance verification of radiation detection instrumentation.

Gamma Spectrometer Energy Calibration using Isotrak Cs-137 and Co-60 Sources

Objective: To establish a relationship between the channel number of the Multi-Channel Analyzer (MCA) and the corresponding gamma-ray energy.

Materials:

-

High-Purity Germanium (HPGe) or Sodium Iodide (NaI(Tl)) detector

-

Multi-Channel Analyzer (MCA) and associated software

-

Isotrak Cs-137 and Co-60 gamma sources

-

Source holder for reproducible geometry

Methodology:

-

Background Measurement: Before introducing any source, acquire a background spectrum for a sufficient duration to identify any existing peaks in the environment.

-

Source Placement: Position the Cs-137 source at a fixed, reproducible distance from the detector.

-

Spectrum Acquisition (Cs-137): Acquire a gamma spectrum for the Cs-137 source. The acquisition time should be long enough to obtain a well-defined photopeak at 661.7 keV with good statistical significance.

-

Peak Identification (Cs-137): Identify the channel number corresponding to the centroid of the 661.7 keV photopeak.

-

Spectrum Acquisition (Co-60): Replace the Cs-137 source with the Co-60 source, maintaining the exact same geometry. Acquire a spectrum and identify the channel numbers for the 1173.2 keV and 1332.5 keV photopeaks.

-

Calibration Curve: Plot the known gamma energies (661.7, 1173.2, and 1332.5 keV) against their corresponding channel numbers. Perform a linear regression to determine the energy calibration equation (Energy = m * Channel + c). This equation is then used by the software to convert channel numbers to energy for unknown samples.

Beta Counter Performance Check using Isotrak Sr-90 Source

Objective: To verify the consistent performance of a beta counter (e.g., Geiger-Müller or liquid scintillation counter).

Materials:

-

Beta detector (e.g., Geiger-Müller counter)

-

Isotrak Sr-90 check source

-

Source holder

Methodology:

-

Background Count: Measure the background count rate without the source present.

-

Source Count: Place the Sr-90 source in a fixed position relative to the detector and measure the count rate for a set period.

-

Net Count Rate: Subtract the background count rate from the source count rate to obtain the net count rate.

-

Trending: Record the date, background count rate, and net source count rate in a logbook. This data should be trended over time. A stable net count rate (within statistical variations) indicates consistent detector performance. Significant deviations may signal a detector malfunction.

Logical and Experimental Workflows

While Isotrak sources are not used to directly probe biological signaling pathways, they are critical for ensuring the quality of data in radioassays that do. The following diagrams illustrate the logical flow of quality assurance and a typical experimental workflow using these sources.

Caption: Logical workflow for ensuring instrument quality control in a research lab.

References

An In-Depth Technical Guide to Eckert & Ziegler Isotrak Products for Researchers and Drug Development Professionals

The Eckert & Ziegler Isotrak™ product line encompasses a comprehensive range of high-quality radioactive reference and calibration sources. These sources are fundamental tools for researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of radiation measurement instruments critical for experimental work and regulatory compliance. This guide provides a technical overview of the core Isotrak products, their application in research and drug development, particularly in the quality control of radiopharmaceuticals, and detailed methodologies for their use.

Core Product Overview: Isotrak™ Calibration Sources

Isotrak™ sources are designed for the calibration and routine performance checks of a wide array of radiation detection and measurement systems.[1] These sources are manufactured to be traceable to national standards laboratories such as the National Institute of Standards and Technology (NIST) in the USA and the Physikalisch-Technische Bundesanstalt (PTB) in Germany.[1][2][3][4] Each source is supplied with a certificate of calibration detailing its activity, uncertainty, reference date, and any detected impurities.[5]

The product portfolio is diverse, catering to a multitude of applications from health physics to nuclear medicine. The main product categories include:

-

Wide Area Reference Sources: Ideal for calibrating surface contamination monitors and hand/foot monitors.

-

Point and Tube Sources: Used for the energy and efficiency calibration of gamma-ray spectrometers and gamma counters.[5]

-

Geometry Reference Sources: Designed to match the geometry of samples being analyzed, crucial for accurate assays in gamma spectrometry.

-

Standardized Solutions and LSC Standards: For liquid scintillation counting applications.

-

Dose Calibrator Sources: Specifically designed for verifying the accuracy of dose calibrators used to measure the activity of radiopharmaceuticals before administration.[6][7]

Quality Assurance and Traceability

Eckert & Ziegler places a strong emphasis on quality assurance, with manufacturing facilities operating under a quality management system audited and approved to ISO 9001.[8][9] The calibration of sources is performed in accredited laboratories (DAkkS in Germany), ensuring a high degree of confidence in the certified values.[1][3]

Key Quality & Calibration Parameters:

| Parameter | Specification | Source of Information |

| Activity Tolerance | Typically ±30% from the nominal activity, with other tolerances available on request.[5] | Product Catalogues |

| Calibration Uncertainty | DKD/DAkkS Certificate: ≤ ±5% (k=2 coverage factor, ~95% confidence). E&Z Certificate: ≤ ±10% (k=2 coverage factor, ~95% confidence). | Product Catalogues |

| Traceability | Measurements are traceable to national standards (e.g., NIST, PTB).[1][3] | Product Catalogues |

| ISO Classification | Sources are classified according to ISO 2919 for sealed source safety requirements. | Product Catalogues |

Technical Specifications for Selected Isotrak™ Sources

The following tables summarize the specifications for common categories of Isotrak™ sources, compiled from various product catalogs.

Table 1: Wide Area Reference Sources (Exemplary Nuclides)

| Nuclide | Typical Nominal Activity | Active Area (cm²) | Emission Type |

| Am-241 | 100 - 10,000 Bq | 100, 150, 300 | Alpha |

| C-14 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta |

| Cl-36 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta |

| Co-60 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta/Gamma |

| Cs-137 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta/Gamma |

| Sr-90/Y-90 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta |

| Tc-99 | 1,000 - 50,000 Bq | 100, 150, 300 | Beta |

Table 2: Gamma Point Sources (Exemplary Nuclides)

| Nuclide | Half-Life | Principal Gamma Energies (keV) | Typical Nominal Activity |

| Am-241 | 432.2 y | 59.5 | 1 µCi - 1 mCi |

| Ba-133 | 10.51 y | 81.0, 302.9, 356.0 | 1 µCi - 1 mCi |

| Cd-109 | 462.6 d | 88.0 | 1 µCi - 1 mCi |

| Co-57 | 271.8 d | 122.1, 136.5 | 1 µCi - 1 mCi |

| Co-60 | 5.27 y | 1173.2, 1332.5 | 1 µCi - 1 mCi |

| Cs-137 | 30.07 y | 661.7 | 1 µCi - 1 mCi |

| Eu-152 | 13.54 y | 121.8, 344.3, 1408.0 | 1 µCi - 1 mCi |

| Na-22 | 2.60 y | 511.0, 1274.5 | 1 µCi - 1 mCi |

Application in Drug Development: Quality Control of Radiopharmaceuticals

In the context of drug development, particularly for radiopharmaceuticals, the primary application of Isotrak™ sources is in the quality control (QC) of the final drug product.[10][11][12][13] Radiopharmaceuticals must meet stringent criteria for radionuclidic and radiochemical purity before they can be administered to patients.[11][13] This requires accurately calibrated instrumentation to measure the activity and identify the radionuclides present.

The logical workflow for ensuring the quality of a radiopharmaceutical product is outlined below. It begins with the fundamental step of instrument calibration using certified reference sources.

References

- 1. EZAG Holding | Isotrak Calibration Sources - EZAG Holding [ezag.com]

- 2. ezag.com [ezag.com]

- 3. Optimized production of dual-isotope sources for gamma detector calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qc of radiopharmaceuticals | PPT [slideshare.net]

- 5. EZAG Holding | Gamma Sources - EZAG Holding [ezag.com]

- 6. Dose Calibrator Vial Sources - Alara Consultants Inc. [alaraconsultants.com]

- 7. vonbv.com [vonbv.com]

- 8. ezag.com [ezag.com]

- 9. Calibration setting numbers for dose calibrators for the PET isotopes (52)Mn, (64)Cu, (76)Br, (86)Y, (89)Zr, (124)I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.ymaws.com [cdn.ymaws.com]

- 11. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

A Guide to the Principles of Radioactive Standard Sources for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of radioactive standard sources, their preparation, calibration, and critical applications in research and drug development. It is designed to serve as a comprehensive resource for scientists and professionals who utilize radiometric techniques in their experimental workflows.

Core Principles of Radioactivity and Standard Sources

A radioactive source is a known quantity of a radionuclide that emits ionizing radiation.[1] These sources are fundamental tools in nuclear medicine, biological research, and drug development, primarily used for the calibration of radiation detection instrumentation and as tracers in experimental assays.[1][2] The key characteristics of a radioactive standard source are the specific radionuclide, its activity, the type and energy of the emitted radiation, and its half-life.[1]

Radioactivity and Activity

Radioactivity is the process by which an unstable atomic nucleus loses energy by emitting radiation. The rate of this decay is known as the activity , which is defined as the number of decays per unit of time.[3][4] The SI unit of activity is the Becquerel (Bq), equivalent to one decay per second.[3][4] An older unit, the Curie (Ci), is still in use and is defined as 3.7 x 10^10 Bq.[3]

Half-Life

The half-life (t½) is a crucial characteristic of a radionuclide, representing the time required for the activity of a sample to decrease to half of its initial value.[4][5] This decay is an exponential process, and the half-life is constant for a particular isotope.[5][6] Half-lives can range from fractions of a second to billions of years.[5]

Types of Radioactive Sources

Radioactive sources are broadly classified as either sealed or unsealed.[7][8]

-

Sealed sources consist of radioactive material permanently encapsulated in a capsule or bonded to a solid surface.[7] This design prevents the dispersion of radioactive material while allowing the emission of radiation for applications like instrument calibration and irradiation.[1][7]

-

Unsealed sources are radioactive materials in a physical form that can be dispersed, such as liquids, gases, or powders.[7] These are commonly used in biomedical research where the radionuclide needs to be incorporated into a molecule, such as in the preparation of radiolabeled compounds for metabolic studies or radioligand binding assays.[5][7]

Common Radionuclides in Research and Drug Development

A variety of radionuclides are utilized as standard sources, chosen for their specific decay characteristics. The table below summarizes the properties of some commonly used radionuclides in research and drug development.

| Radionuclide | Half-Life | Decay Mode(s) | Principal Particle/Photon Energies (MeV) | Emission Probability | Common Applications |

| Tritium (³H) | 12.32 years | β⁻ | 0.0186 (E_max) | 100% | Labeling of organic compounds for ADME studies and receptor binding assays.[5][9] |

| Carbon-14 (¹⁴C) | 5730 years | β⁻ | 0.156 (E_max) | 100% | Gold standard for in vivo ADME studies due to the metabolic stability of the carbon backbone.[6][7] |

| Phosphorus-32 (³²P) | 14.26 days | β⁻ | 1.71 (E_max) | 100% | Labeling of nucleic acids and proteins, used in kinase and polymerase assays.[1] |

| Sulfur-35 (³⁵S) | 87.37 days | β⁻ | 0.167 (E_max) | 100% | Labeling of amino acids (methionine, cysteine) for protein synthesis and metabolism studies. |

| Iodine-125 (¹²⁵I) | 59.4 days | EC | 0.035 (Gamma) | 7% | Radioimmunoassays (RIA), radioligand binding assays, and labeling of proteins and peptides.[1] |

| Cobalt-60 (⁶⁰Co) | 5.27 years | β⁻, γ | 1.173, 1.332 (Gamma) | ~100% each | Calibration of gamma counters and detectors, sterilization.[10] |

| Cesium-137 (¹³⁷Cs) | 30.07 years | β⁻, γ | 0.662 (Gamma) | 85.1% | Calibration of radiation detection equipment.[2] |

| Americium-241 (²⁴¹Am) | 432.2 years | α, γ | 5.486 (Alpha), 0.060 (Gamma) | 85%, 36% | Calibration of alpha detectors, smoke detectors.[11][12] |

Table compiled from data in[11][12]. Note: EC stands for electron capture. E_max refers to the maximum energy of the beta particle spectrum.

Experimental Protocols

The accurate use of radioactive standard sources relies on meticulous experimental procedures for their preparation, calibration, and application in specific assays.

Preparation of Radioactive Standard Sources

The preparation of accurate radioactive sources, particularly unsealed sources for experimental use, is a critical process. The following is a generalized protocol for the preparation of a solid source by drop deposition from a stock solution, a common technique in metrology labs.[13][14]

Objective: To prepare a solid radioactive source of known activity on a solid support for detector calibration.

Materials:

-

Calibrated radioactive stock solution (e.g., in a pycnometer).

-

High-precision microbalance.

-

Source support (e.g., Mylar film on a stainless-steel ring).[10]

-

Pipettes and tips.

-

Heat lamp for drying.

-

Carrier solution (containing a stable isotope of the radionuclide).[10]

Procedure:

-

Pre-treatment of Glassware: To prevent loss of radioactivity to container walls, rinse all glassware and the pycnometer with a carrier solution.[10]

-

Gravimetric Dilution: If necessary, prepare dilutions of the concentrated stock solution by mass. Weighing is more precise than volumetric measurement for this purpose.[10][13]

-

Source Support Preparation: Prepare the source support. For instance, stretch a thin VYNS or Mylar film over a support ring.[13]

-

Weighing the Pycnometer (Initial): Accurately weigh the pycnometer containing the radioactive solution using a microbalance.

-

Drop Deposition: Carefully deposit one or more drops of the radioactive solution onto the center of the source support.[13]

-

Weighing the Pycnometer (Final): Immediately re-weigh the pycnometer. The difference in mass corresponds to the exact amount of solution deposited.

-

Drying the Source: Dry the deposited drop under a heat lamp. Care must be taken to avoid boiling, which can lead to loss of material.[3]

-

Calculation of Activity: The activity of the prepared source is calculated by multiplying the mass of the deposited solution by the known massic activity (Bq/g) of the solution.[10]

Calibration of a Radiation Detector

This protocol outlines the general steps for calibrating a radiation detection system (e.g., a gamma spectrometer or a liquid scintillation counter) to ensure the accuracy of its measurements.

Objective: To determine the relationship between the detector's response (e.g., counts per second) and the known activity of a standard source.

Materials:

-

Certified radioactive standard source(s) with traceability to a national standards laboratory.[15]

-

The radiation detection system to be calibrated.

-

Logbook for recording data.

Procedure:

-

System Check: Ensure the detector system is functioning correctly. Perform background measurements to determine the count rate in the absence of a source.[16]

-

Source Placement: Place the certified standard source in the detector in a reproducible geometry.

-

Data Acquisition: Acquire a spectrum or count for a sufficient time to achieve good counting statistics (typically, collecting at least 10,000 counts in the peak of interest is recommended to reduce statistical uncertainty to 1%).

-

Determine Net Count Rate: Subtract the background count rate from the measured gross count rate to obtain the net count rate from the source.

-

Decay Correction: Correct the certified activity of the standard source for any decay that has occurred since its calibration date using the radioactive decay formula: A = A₀ * e^(-λt) where A is the current activity, A₀ is the initial activity, λ is the decay constant (ln(2)/t½), and t is the time elapsed.

-

Calculate Efficiency: The detection efficiency (ε) at the specific energy of the radionuclide is calculated as: ε = (Net Count Rate) / (Current Activity of the Standard * Emission Probability)

-

Efficiency Curve (for spectrometers): For energy-sensitive detectors like gamma spectrometers, repeat steps 2-6 with a set of certified standards of different, well-known energies to generate an efficiency curve as a function of energy.[17]

-

Documentation: Record all calibration data, including source details, measurement values, and calculated efficiencies, in a calibration record.[16]

Applications in Drug Development & Research

Radioactive standard sources, particularly in the form of radiolabeled compounds, are indispensable tools in drug discovery and development.[5][9]

ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetic profile of a drug candidate.[6][18] Radiolabeled compounds (most commonly with ¹⁴C or ³H) allow for the quantitative tracking of the drug and its metabolites throughout a biological system.[5][9]

Radioligand Binding Assays

Radioligand binding assays are a gold standard method for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.[19] These assays are fundamental for determining the affinity (Kd) of a drug for its target and the density of receptors (Bmax) in a tissue.[20][21]

Experimental Protocol: Filtration-Based Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound for a specific receptor.

Materials:

-

A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.

-

Membrane preparation containing the receptor of interest.

-

Unlabeled test compound.

-

Assay buffer.

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled ligand known to saturate the receptor.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of the unlabeled test compound.

-

-

Incubation: Add the membrane preparation, buffer, radioligand, and test compounds to the wells as per the setup. Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[8]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.[8][19]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion

Radioactive standard sources are a cornerstone of quantitative measurement in nuclear physics, radiochemistry, and the life sciences. For researchers and professionals in drug development, a thorough understanding of the principles of radioactivity, the characteristics of different radionuclides, and the meticulous execution of experimental protocols is paramount. The proper use of these standards in applications ranging from instrument calibration to complex biological assays like ADME studies and radioligand binding ensures the generation of accurate, reproducible, and reliable data, which is essential for advancing scientific discovery and therapeutic innovation.

References

- 1. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. sfu.ca [sfu.ca]

- 4. doh.wa.gov [doh.wa.gov]

- 5. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of radioactive sources – Laboratoire National Henri Becquerel [lnhb.fr]

- 11. pdg.lbl.gov [pdg.lbl.gov]

- 12. pdg.lbl.gov [pdg.lbl.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. npl.co.uk [npl.co.uk]

- 16. nist.gov [nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. biophysics-reports.org [biophysics-reports.org]

- 21. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

An In-depth Technical Guide to Isotrak Alpha and Beta Sources for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isotrak alpha and beta radioactive sources, with a focus on their technical specifications and applications in preclinical drug development and research. The information is intended to assist researchers in selecting appropriate radioactive sources and designing robust experimental protocols.

Introduction to Isotrak Alpha and Beta Sources

Isotrak, a product line of Eckert & Ziegler, offers a wide range of high-quality radioactive reference and calibration sources.[1] These sources are essential tools in various scientific disciplines, including drug discovery and development, for the precise quantification of radioactivity in experimental assays.[1] Isotrak sources are typically sealed sources, meaning the radioactive material is permanently encapsulated to prevent leakage and contamination under normal use.[2][3][4]

Alpha and beta-emitting radionuclides are fundamental to many in vitro and in vivo studies due to the distinct properties of their emitted particles. Alpha particles, being large and highly energetic, have a short range and deposit their energy over a very small distance, making them suitable for targeted cell-killing applications.[5] Beta particles have a longer range and are widely used for in vitro assays where the radiation needs to penetrate a small amount of tissue or liquid.[6]

Types of Isotrak Alpha and Beta Sources

Isotrak provides a variety of alpha and beta-emitting radionuclides, each with unique decay characteristics, making them suitable for different research applications. The selection of a particular source depends on factors such as the desired particle energy, half-life, and the specific experimental setup.

Alpha Sources

Isotrak's alpha sources are commonly used for calibrating alpha spectrometers and for applications in environmental monitoring and research.[7][8] The radionuclides are typically deposited on a stainless steel disc.[8]

Table 1: Common Isotrak Alpha Emitters

| Radionuclide | Half-Life | Primary Alpha Energy (MeV) | Typical Activities |

| Americium-241 (Am-241) | 432.2 years | 5.486 (85%), 5.443 (13%) | 74 kBq and other activities available[9][10] |

| Plutonium-239 (Pu-239) | 24,110 years | 5.157 | Various activities available |

| Curium-244 (Cm-244) | 18.1 years | 5.805 | Various activities available |

| Neptunium-237 (Np-237) | 2.14 million years | 4.788 | Various activities available |

Note: The listed activities are examples and a wider range is available from the manufacturer.

Beta Sources

Beta-emitting sources from Isotrak are widely used for the calibration of radiation measurement instruments and as tracers in metabolic studies and binding assays.[1]

Table 2: Common Isotrak Beta Emitters

| Radionuclide | Half-Life | Maximum Beta Energy (MeV) | Typical Activities |

| Strontium-90 (Sr-90) | 28.8 years | 0.546 (from Sr-90), 2.28 (from Y-90 daughter) | 74 kBq and other activities available[10] |

| Carbon-14 (C-14) | 5,730 years | 0.156 | Various activities available |

| Tritium (H-3) | 12.3 years | 0.0186 | Various activities available |

| Chlorine-36 (Cl-36) | 301,000 years | 0.709 | Various activities available |

| Nickel-63 (Ni-63) | 100.1 years | 0.0659 | Various activities available |

| Technetium-99 (Tc-99) | 211,100 years | 0.294 | Various activities available |

Note: The listed activities are examples and a wider range is available from the manufacturer.

Experimental Applications in Drug Development

Alpha and beta emitting sources, particularly in the form of radiolabeled compounds, are indispensable tools in modern drug discovery and development. They enable researchers to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, as well as their interaction with biological targets.[11]

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a drug for its receptor.[6] These assays typically utilize a drug molecule labeled with a beta-emitter like Tritium (³H) or Carbon-14 (¹⁴C). The principle involves incubating the radiolabeled ligand with a preparation of the target receptor (e.g., cell membranes) and then separating the bound from the unbound ligand. The amount of radioactivity in the bound fraction is then quantified to determine the binding affinity (Kd) and receptor density (Bmax).[6]

Experimental Protocol: Radioligand Binding Assay (Filtration Method)

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation to each well.

-

For saturation binding, add increasing concentrations of the radiolabeled ligand. For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This captures the membranes with the bound radioligand on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

Dry the filters and place them in scintillation vials.

-

Add a scintillation cocktail to each vial.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

-

Autoradiography

Autoradiography is a powerful imaging technique that allows for the visualization of the distribution of radiolabeled substances within tissues and organs.[3] In drug development, whole-body autoradiography (WBA) is used to study the distribution and accumulation of a drug candidate in an entire animal model.[12] This provides crucial information about which organs and tissues the drug targets, which can help in assessing its efficacy and potential toxicity.[12] This technique commonly employs beta-emitters like ¹⁴C and ³H.[12]

Experimental Protocol: Whole-Body Autoradiography

-

Dosing and Sample Collection:

-

Administer the radiolabeled drug candidate to the animal model (e.g., rat or mouse).

-

At various time points after administration, euthanize the animals.

-

Immediately freeze the entire animal carcass in a mixture of hexane (B92381) and solid carbon dioxide.

-

-

Sectioning:

-

Embed the frozen carcass in a block of carboxymethylcellulose (CMC).

-

Using a cryomicrotome, cut thin (e.g., 20-40 µm) whole-body sections.

-

Mount the sections onto adhesive tape.

-

-

Exposure:

-

Freeze-dry the sections to remove all water.

-

Appose the sections to a phosphor imaging plate or X-ray film.

-

Expose in a lead-lined box at low temperature for a period ranging from days to weeks, depending on the radioactivity of the sections.

-

-

Imaging and Analysis:

-

Scan the imaging plate with a phosphor imager or develop the X-ray film.

-

The resulting image will show the distribution of radioactivity throughout the animal's body.

-

Quantitative analysis can be performed by comparing the signal intensity in different tissues to that of calibrated radioactive standards exposed alongside the sections.

-

Cellular Uptake Assays

Cellular uptake assays are used to measure the extent and rate at which a drug enters cells. These assays are crucial for understanding a drug's mechanism of action, particularly for intracellular targets, and for assessing its potential for off-target effects. Beta-emitting radiolabeled compounds are commonly used in these assays.

Experimental Protocol: Cellular Uptake Assay (Adherent Cells)

-

Cell Culture:

-

Seed adherent cells in a multi-well plate and culture until they reach the desired confluency.

-

-

Uptake Experiment:

-

Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the radiolabeled drug to the wells at various concentrations and for different time points.

-

To determine non-specific uptake, a parallel set of wells should include an excess of the unlabeled drug or a known inhibitor of the uptake transporter.

-

Incubate the plate at 37°C.

-

-

Termination and Lysis:

-

To stop the uptake, rapidly wash the cells with ice-cold buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., a solution containing a detergent like SDS and NaOH).

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the specific uptake against time to determine the initial rate of uptake.

-

Plot the specific uptake at a fixed time point against the concentration of the radiolabeled drug to determine the kinetic parameters (Vmax and Km).

-

Safety Considerations

Working with radioactive materials requires strict adherence to safety protocols to minimize radiation exposure to personnel and prevent environmental contamination. All work with Isotrak sources and other radioactive materials must be conducted in designated and properly equipped laboratories by trained personnel. Key safety practices include:

-

ALARA Principle: Keeping radiation exposure "As Low As Reasonably Achievable."

-

Time, Distance, and Shielding: Minimizing time spent near sources, maximizing distance from sources, and using appropriate shielding materials.

-

Personal Protective Equipment (PPE): Wearing lab coats, gloves, and safety glasses.

-

Contamination Control: Using absorbent materials to cover work surfaces and regularly monitoring for contamination.

-

Waste Disposal: Following proper procedures for the disposal of radioactive waste.

Conclusion

Isotrak alpha and beta sources are invaluable tools for researchers and scientists in the field of drug development. Their well-characterized properties and high quality ensure reliable and reproducible results in a wide range of applications, from fundamental receptor pharmacology to preclinical ADME studies. By understanding the technical specifications of these sources and implementing robust experimental protocols, researchers can effectively leverage the power of radioactivity to accelerate the discovery and development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. revvity.com [revvity.com]

- 6. protocols.io [protocols.io]

- 7. A method for preparing whole-body sections suitable for autoradiographic, histological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

- 11. iau.edu.sa [iau.edu.sa]

- 12. Whole-body autoradiography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Radionuclide Options for Gamma Irradiation Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of radionuclide options for gamma irradiation sources, with a focus on applications within research, scientific studies, and the drug development pipeline. The information presented herein is intended to assist in the selection, calibration, and safe use of gamma sources for processes such as sterilization, material modification, and cellular or animal model irradiation. While the "Isotrak" brand, a division of Eckert & Ziegler, is a well-regarded provider of calibration and reference sources, this guide discusses the fundamental properties of the radionuclides themselves, which are utilized in a variety of irradiator systems.[1][2]

Core Radionuclide Characteristics for Gamma Irradiation

The selection of an appropriate radionuclide for a gamma irradiation source is a critical decision that impacts the efficiency, safety, and economic viability of the irradiation process. The primary factors for consideration are the radionuclide's half-life, the energy of its emitted gamma rays, and its specific activity. These parameters dictate the source's longevity, its penetrative power, and the physical size required to achieve a desired dose rate.

Commonly employed radionuclides in gamma irradiators include Cobalt-60 and Cesium-137.[3][4] Iridium-192, Selenium-75, and Americium-241 also find applications, particularly in contexts where different energy profiles or source geometries are advantageous.[5][6][7]

Table 1: Comparative Properties of Common Gamma Source Radionuclides

| Property | Cobalt-60 (⁶⁰Co) | Cesium-137 (¹³⁷Cs) | Iridium-192 (¹⁹²Ir) | Selenium-75 (⁷⁵Se) | Americium-241 (²⁴¹Am) |

| Half-Life | 5.27 years[3] | 30.3 years[8] | 73.83 days[8] | 119.8 days[6] | 432.2 years[9] |

| Primary Gamma Energies (MeV) | 1.17 and 1.33[8] | 0.662 (from ¹³⁷ᵐBa)[8] | 0.31, 0.47, and 0.60 (multiple prominent peaks) | 0.066 to 0.401 (multiple prominent peaks)[5][6] | 0.060 (most prominent)[9] |

| Specific Activity (TBq/g) | ~41.8[8] | ~3.21[8] | ~341[8] | High, but variable based on production | ~0.127[8] |

| Typical Applications | Industrial sterilization, food irradiation, teletherapy | Blood irradiators, calibration sources, research irradiators | High Dose Rate (HDR) brachytherapy, industrial radiography | Industrial radiography, potential for HDR brachytherapy | Smoke detectors, calibration sources, industrial gauging |

| Shielding Considerations | Requires significant shielding due to high-energy gammas | Less shielding required than ⁶⁰Co | Shielding requirements are less than for ⁶⁰Co | Lower energy allows for more compact shielding | Minimal shielding required for gamma emissions |

Experimental Protocols

Accurate and reproducible irradiation depends on rigorous experimental protocols for dosimetry and quality control. The following sections outline standardized procedures adaptable to various research and development settings.

Protocol 1: Gamma Irradiator Dose Mapping and Calibration

Objective: To determine the dose rate at various positions within the irradiator chamber and to establish a calibration for routine dosimetry.

Materials:

-

Ionization chamber and electrometer[10]

-

Solid water phantoms[10]

-

Radiochromic films or other suitable dosimeters (e.g., Amber Perspex)[10][11]

-

Spectrophotometer or film scanner for dosimeter analysis[11]

-

Certified reference sources for traceability (e.g., from Eckert & Ziegler's Isotrak line or equivalent)[1][2][12]

Methodology:

-

Irradiator Commissioning: For a new or modified irradiator, a comprehensive commissioning process must be performed. This involves verifying that the irradiator is installed to design specifications and that all safety interlocks are functional.[13]

-

Dose Mapping Setup:

-

Arrange solid water phantoms to simulate the geometry and density of the items to be irradiated.[10]

-

For a panoramic irradiator, define a three-dimensional grid within the irradiation chamber to map the dose distribution.[11]

-

Place dosimeters at multiple locations within the phantom or grid to identify the zones of minimum and maximum dose.[14]

-

-

Irradiation:

-

Expose the phantoms and dosimeters to the gamma source for a predetermined time.

-

For continuous irradiators, the conveyor speed is a critical parameter to control and record. For batch irradiators, the exposure time is key.[13]

-

-

Dosimeter Analysis:

-

Dose Calculation and Calibration Curve:

-

Convert the optical density measurements to absorbed dose using a calibration curve traceable to a national standards laboratory.

-

The dose rate (in Gy/min or Gy/hr) for each position is calculated by dividing the absorbed dose by the irradiation time.[10]

-

Generate a dose map of the irradiation chamber.

-

For routine monitoring, establish the relationship between the dose at a reference position and the minimum and maximum doses within the product load.

-

Protocol 2: Routine Quality Control for Gamma Irradiation

Objective: To ensure the ongoing consistency and accuracy of the irradiation process.

Materials:

-

Routine dosimeters (e.g., radiochromic films)

-

Control charts

-

Standard Operating Procedures (SOPs) for the irradiation process

Methodology:

-

Dosimeter Placement: For each irradiation run, place dosimeters at the predetermined minimum and maximum dose locations within the product load.[14]

-

Process Monitoring: During the irradiation cycle, monitor and record all critical process parameters, such as exposure time or conveyor speed.[13]

-

Post-Irradiation Verification:

-

Analyze the routine dosimeters to determine the absorbed dose at the minimum and maximum locations.

-

Verify that the measured doses are within the specified limits for the process.

-

-

Data Logging and Trend Analysis:

-

Record all dosimetry results and process parameters in a dedicated log.

-

Use control charts to monitor the consistency of the delivered dose over time.

-

-

Periodic Recalibration: The full dose mapping and calibration procedure (Protocol 1) should be repeated at regular intervals (e.g., annually) or whenever there is a significant change to the irradiator, such as a source change or major repair.

Visualizing Workflows and Logical Relationships

The selection and use of a gamma radionuclide source involves a series of logical steps, from initial consideration of options to the final, quality-controlled irradiation. The following diagrams, generated using the DOT language, illustrate these key workflows.

References

- 1. EZAG Holding | Product Catalogues - EZAG Holding [ezag.com]

- 2. EZAG Holding | Isotrak Calibration Sources - EZAG Holding [ezag.com]

- 3. inis.iaea.org [inis.iaea.org]

- 4. nuclearforgood.com [nuclearforgood.com]

- 5. eecindia.com [eecindia.com]

- 6. tcontrol.ro [tcontrol.ro]

- 7. Americium-241 - Wikipedia [en.wikipedia.org]

- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. Irradiator Commissioning and Dosimetry for Assessment of LQ α and β Parameters, Radiation Dosing Schema, and in vivo Dose Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. gmpsop.com [gmpsop.com]

- 14. ebeammachine.com [ebeammachine.com]

Understanding Activity Certification for Isotrak Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies behind the activity certification of sealed radioactive sources, with a focus on the Isotrak line of products manufactured by Eckert & Ziegler. The certification process is critical for ensuring the accuracy and reliability of these sources in research, scientific applications, and drug development, where precise knowledge of source strength is paramount.

The activity of modern brachytherapy and calibration sources is specified in terms of Air-Kerma Strength (SK) . This quantity has superseded the older specification of activity in Curies (Ci) or Becquerels (Bq) for many applications, as it provides a more direct measure of the radiation output that is relevant for dosimetry. The unit of Air-Kerma Strength is the 'U', where 1 U = 1 µGy·m²/h.[1][2]

The Chain of Traceability and Certification

The certification of an Isotrak source's activity is not an isolated measurement but rather the final step in an unbroken chain of traceability to international standards. Eckert & Ziegler's calibration laboratories are accredited to ISO/IEC 17025, ensuring their competency in testing and calibration.[3] Their measurements are traceable to primary standards maintained by national metrology institutes such as the National Institute of Standards and Technology (NIST) in the United States and the German national accreditation body (DAkkS).[4]

The following diagram illustrates the logical workflow of the activity certification process, from the primary standards laboratory to the end-user.

Caption: Logical workflow for the traceability and certification of radioactive sources.

Physical Integrity and Source Classification

Beyond the radiometric calibration, the physical integrity of a sealed source is paramount for safety. Isotrak sources are subject to rigorous testing according to international standards, primarily ISO 2919. This standard classifies sources based on their resistance to temperature, pressure, impact, vibration, and puncture.[5] The resulting classification code on the source certificate indicates its suitability for various applications.

Experimental Protocols for Activity Measurement

While the specific, proprietary protocols of Eckert & Ziegler are not publicly available, the methodologies are based on internationally accepted standards. The following describes the fundamental experimental protocols for primary and secondary calibration of low-energy photon-emitting sources like Iodine-125, which are common in the Isotrak product line for medical applications.

Primary Calibration: The Wide-Angle Free-Air Chamber (WAFAC)

The primary standard for air-kerma strength of low-energy photon sources at NIST is the Wide-Angle Free-Air Chamber (WAFAC).[1] This is an instrument-based standard that provides a direct realization of air kerma.

Methodology:

-

Source Mounting: A single brachytherapy seed is precisely positioned on a mounting post at a known distance from the WAFAC's defining aperture. The source is rotatable to average out any anisotropy in its radiation emission.

-

Ionization Measurement: The photon beam from the source passes through the aperture into a defined volume of air within the chamber. A high voltage is applied across collecting plates, and the resulting ionization current produced by the interaction of photons with the air is measured with a sensitive electrometer.

-

Corrections: The raw ionization measurement is corrected for a variety of influencing factors, including:

-

Air attenuation between the source and the chamber.

-

Photon scattering from the chamber components and surrounding air.

-

Ion recombination and diffusion.

-

Environmental conditions (temperature and pressure), to normalize to standard conditions.

-

-

Air-Kerma Strength Calculation: The corrected ionization current is used to calculate the air-kerma rate at the reference distance. The air-kerma strength (SK) is then determined by multiplying the air-kerma rate by the square of the distance.

The following diagram illustrates the experimental workflow for primary calibration using the WAFAC.

Caption: Experimental workflow for primary calibration of a brachytherapy source.

Secondary Calibration: The Well-Type Ionization Chamber

For routine calibration at the manufacturing level and for verification by the end-user, a well-type (re-entrant) ionization chamber is the instrument of choice. This provides a convenient and highly reproducible method for measuring source strength.

Methodology:

-

System Calibration: The well-type chamber and its associated electrometer are calibrated as a system. This is done by using a source of the same design that has a calibration traceable to a primary standards laboratory (e.g., a source calibrated by NIST with the WAFAC). This establishes a calibration factor (NSK) for the well-chamber system.

-

Source Measurement: The unknown source (from the production line) is placed in a specific holder that ensures it is positioned at the same reference point within the chamber for every measurement.

-

Current Measurement: The ionization current produced by the source is measured by the electrometer.

-

Corrections: The reading is corrected for temperature and pressure.

-

Air-Kerma Strength Calculation: The air-kerma strength of the source is calculated by multiplying the corrected electrometer reading by the system's calibration factor.

Quantitative Data and Tolerances

A calibration certificate for a brachytherapy source provides the certified air-kerma strength and an estimate of the measurement uncertainty. While specific data sheets for Isotrak brachytherapy sources are not publicly available, the following table provides representative dosimetric parameters for a generic Iodine-125 seed, a common type of source used in both research and clinical applications. These values are based on published data and are illustrative of what would be expected.[6][7]

| Parameter | Symbol | Typical Value | Units |

| Radionuclide | - | Iodine-125 | - |

| Half-life | T1/2 | 59.4 | days |

| Average Photon Energy | Eavg | 28.5 | keV |

| Air-Kerma Rate Constant | Γδ | 1.45 | cGy·cm²/mCi·h |

| Air-Kerma Strength | SK | 0.1 - 1.0 | U (µGy·m²/h) |

| Dose Rate Constant | Λ | ~0.95 | cGy/h/U |

| Calibration Uncertainty (k=2) | - | ± 3-5% | % |

Note: The Air-Kerma Strength (SK) is the certified value. Other parameters are provided for context. The calibration uncertainty is a critical value, representing the 95% confidence level of the measurement.

For clinical use, the American Association of Physicists in Medicine (AAPM) recommends that the end-user verify the manufacturer's stated source strength. The agreement should be within 3% for the batch mean, with no individual source deviating by more than 5% from the mean.[8]

Conclusion

The activity certification of Isotrak sources is a robust process underpinned by a quality management system that adheres to international standards such as ISO 9001 and ISO 17025.[3] The calibration of these sources is traceable to primary national standards, ensuring a high degree of accuracy and reliability. For researchers, scientists, and drug development professionals, understanding the concepts of air-kerma strength, the chain of traceability, and the underlying experimental methodologies is essential for the confident and effective use of these radioactive sources in their work. The calibration certificate provided with each source is the definitive document that attests to its certified activity and physical integrity.

References

- 1. New National Air-Kerma-Strength Standards for 125I and 103Pd Brachytherapy Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aapm.org [aapm.org]

- 3. EZAG Holding | Certifications - EZAG Holding [ezag.com]

- 4. EZAG Holding | Isotrak Calibration Sources - EZAG Holding [ezag.com]

- 5. EZAG Holding | Check Sources - EZAG Holding [ezag.com]

- 6. biotech-asia.org [biotech-asia.org]

- 7. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 8. aapm.org [aapm.org]

In-Depth Technical Guide to the Half-life of Specific Isotrak Radionuclide Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the half-lives of various Isotrak radionuclide sources. The information is intended to support researchers, scientists, and professionals in drug development in their experimental design and data analysis. This document includes a detailed summary of quantitative data, experimental protocols for half-life determination, and visualizations of the experimental workflow.

Core Data: Half-lives of Isotrak Radionuclide Sources

The following table summarizes the half-life data for a range of Isotrak radionuclide sources, categorized by the type of radiation they primarily emit. This allows for easy comparison and selection of appropriate sources for specific research applications.

| Radionuclide | Primary Emission | Half-life |

| Americium-241 (Am-241) | Alpha, Gamma | 432.2 years |

| Plutonium-239 (Pu-239) | Alpha, Gamma | 24,110 years |

| Curium-244 (Cm-244) | Alpha, Gamma | 18.1 years |

| Radium-226 (Ra-226) | Alpha, Gamma | 1,600 years[1][2][3][4][5] |

| Polonium-210 (Po-210) | Alpha | 138.38 days[6][7][8][9][10] |

| Thorium-230 (Th-230) | Alpha, Gamma | 75,380 years |

| Beta Emitters | ||

| Strontium-90 (Sr-90) | Beta | 28.8 years |

| Carbon-14 (C-14) | Beta | 5,730 years |

| Nickel-63 (Ni-63) | Beta | 100.1 years[11][12][13][14] |

| Chlorine-36 (Cl-36) | Beta, Gamma | 301,000 years[15][16][17][18] |

| Promethium-147 (Pm-147) | Beta | 2.62 years[19][20][21][22][23] |

| Thallium-204 (Tl-204) | Beta | 3.78 years |

| Krypton-85 (Kr-85) | Beta, Gamma | 10.76 years[24][25][26][27][28] |

| Gamma Emitters | ||

| Caesium-137 (Cs-137) | Gamma, Beta | 30.0 years |

| Cobalt-60 (Co-60) | Gamma, Beta | 5.27 years[29][30][31][32][33] |

| Sodium-22 (Na-22) | Gamma, Positron | 2.602 years |

| Barium-133 (Ba-133) | Gamma | 10.51 years[34][35][36][37][38] |

| Cadmium-109 (Cd-109) | Gamma, X-ray | 462.6 days |

| Cobalt-57 (Co-57) | Gamma | 271.8 days[31][39][40][41][42] |

| Cerium-139 (Ce-139) | Gamma | 137.6 days |

| Mercury-203 (Hg-203) | Gamma, Beta | 46.6 days |

| Tin-113 (Sn-113) | Gamma | 115.1 days |

| Strontium-85 (Sr-85) | Gamma | 64.84 days |

| Yttrium-88 (Y-88) | Gamma, Positron | 106.6 days |

| Manganese-54 (Mn-54) | Gamma | 312.5 days[43][44][45][46][47] |

| Zinc-65 (Zn-65) | Gamma, Positron | 244.3 days |

| Iron-55 (Fe-55) | X-ray | 2.73 years |

| Selenium-75 (Se-75) | Gamma | 119.8 days |

| Silver-110m (Ag-110m) | Gamma, Beta | 249.8 days |

| Europium-152 (Eu-152) | Gamma, Beta | 13.54 years |

Experimental Protocol: Determination of Radionuclide Half-life

This section details a generalized methodology for the experimental determination of the half-life of a given Isotrak radionuclide source.

1. Objective: To determine the half-life of a specific Isotrak radionuclide source by measuring its activity over a period of time.

2. Materials:

-

Isotrak radionuclide source with a relatively short half-life suitable for measurement within a laboratory period (e.g., Barium-137m).

-

Geiger-Müller (GM) tube with a compatible scaler or rate meter.

-

Lead shielding (for storage and background measurements).

-

Lab jack or stand to ensure consistent geometry between the source and the detector.

-

Timer.

-

Logbook or data acquisition software.

3. Procedure:

-

3.1. Background Radiation Measurement:

-

Ensure the Isotrak source is stored in its lead pig or a shielded container at a significant distance from the GM tube.

-

Turn on the scaler and allow it to warm up as per the manufacturer's instructions.

-

Set the counting time (e.g., 60 seconds) and record the background radiation counts.

-

Repeat this measurement several times to obtain an average background count rate.

-

-

3.2. Initial Activity Measurement:

-

Carefully remove the Isotrak source from its shielded container using appropriate handling tools.

-

Place the source at a fixed distance from the GM tube using the lab jack or stand. It is crucial that this geometry remains constant throughout the experiment.

-

Immediately start the timer and the scaler simultaneously.

-

Record the total counts over a set time interval (e.g., 30 or 60 seconds). This is the initial activity at time t=0.

-

-

3.3. Subsequent Activity Measurements:

-

Without moving the source or the detector, continue to record the total counts at regular, predetermined time intervals (e.g., every 5 minutes).

-

Continue these measurements for a period that is at least two to three times the expected half-life of the radionuclide.

-

-

3.4. Data Analysis:

-

For each measurement, calculate the corrected count rate by subtracting the average background count rate from the measured count rate.

-

Plot a graph of the corrected count rate (on the y-axis) against time (on the x-axis).

-

From the graph, determine the time it takes for the initial corrected count rate to decrease by half. This is the experimental half-life.

-

For a more accurate determination, plot a graph of the natural logarithm of the corrected count rate (ln(counts)) against time. The data should form a straight line.

-

Calculate the slope of this line. The decay constant (λ) is the negative of the slope.

-

The half-life (T½) can then be calculated using the formula: T½ = ln(2) / λ.

-

4. Safety Precautions:

-

Always handle radioactive sources with appropriate tools (e.g., tongs) to minimize direct contact.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

When not in use, store the radioactive source in its designated shielded container.

-

Maintain a safe distance from the source whenever possible.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Conceptual diagram of radioactive decay over three half-lives.

Caption: Workflow for the experimental determination of radionuclide half-life.

References

- 1. radiacode.com [radiacode.com]

- 2. emsl.com [emsl.com]

- 3. oncologymedicalphysics.com [oncologymedicalphysics.com]

- 4. Radium-226 - isotopic data and properties [chemlin.org]

- 5. Radium-226 - Wikipedia [en.wikipedia.org]

- 6. Polonium-210 - Wikipedia [en.wikipedia.org]

- 7. personal.ems.psu.edu [personal.ems.psu.edu]

- 8. radiacode.com [radiacode.com]

- 9. iaea.org [iaea.org]

- 10. BfS - Polonium-210 [bfs.de]

- 11. radiacode.com [radiacode.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. hpschapters.org [hpschapters.org]

- 14. Isotopes of nickel - Wikipedia [en.wikipedia.org]

- 15. Chlorine-36 - Wikipedia [en.wikipedia.org]

- 16. Clinisciences [clinisciences.com]

- 17. Chlorine-36 (36Cl): Purdue Rare Isotope Measurement Laboratory: Purdue University [physics.purdue.edu]

- 18. hpschapters.org [hpschapters.org]

- 19. radiacode.com [radiacode.com]

- 20. radiacode.com [radiacode.com]

- 21. trace.tennessee.edu [trace.tennessee.edu]

- 22. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Promethium | Rare Earth Element, Atomic Number 61 | Britannica [britannica.com]

- 24. Krypton-85 - Wikipedia [en.wikipedia.org]

- 25. radiacode.com [radiacode.com]

- 26. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 27. Reddit - The heart of the internet [reddit.com]

- 28. Buy Krypton-85 (EVT-435748) | 13983-27-2 [evitachem.com]

- 29. semspub.epa.gov [semspub.epa.gov]

- 30. radiacode.com [radiacode.com]

- 31. hpschapters.org [hpschapters.org]

- 32. Cobalt-60 - Wikipedia [en.wikipedia.org]

- 33. Cobalt-60 | Uses & Radiation | Britannica [britannica.com]

- 34. radiacode.com [radiacode.com]

- 35. Isotopes of barium - Wikipedia [en.wikipedia.org]

- 36. Barium-133m - isotopic data and properties [chemlin.org]

- 37. Barium-133 Now Available | NIDC: National Isotope Development Center [isotopes.gov]

- 38. Barium(Ba133) Gamma Spectrum | Gamma Spectacular [gammaspectacular.com]

- 39. radiacode.com [radiacode.com]

- 40. Isotopes of cobalt - Wikipedia [en.wikipedia.org]

- 41. 57Co half-life determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. hpschapters.org [hpschapters.org]

- 43. Radioisotope Information: Manganese - 54 [sciencegateway.org]

- 44. radiacode.com [radiacode.com]

- 45. 54-Mn Gamma Spectrum (Manganese) [gammaspectacular.com]

- 46. Isotopes of manganese - Wikipedia [en.wikipedia.org]

- 47. Manganese - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Safety and Handling of Isotrak Sealed Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Isotrak sealed radioactive sources. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of radiation exposure. This document synthesizes general best practices for sealed source handling; users should always consult the specific documentation provided by the manufacturer for the particular source in use.

Core Safety Principles: The ALARA Concept

All work involving radioactive materials must adhere to the ALARA (As Low As Reasonably Achievable) principle. This fundamental concept guides all radiation safety practices and is achieved through the consistent application of three key protective measures:

-

Time: Minimize the duration of exposure to a radioactive source. Careful planning of experiments and "dry runs" without the source can significantly reduce handling time.[1][2]

-

Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance. Remote handling tools should be used whenever possible.[1][2]

-

Shielding: Use appropriate shielding materials between the source and personnel. The type and thickness of shielding depend on the type and energy of the radiation emitted by the source.

General Handling and Storage Procedures

Proper handling and secure storage are paramount to prevent contamination and unauthorized access to sealed sources.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling radioactive sources. This includes:

-

A full-length lab coat, worn closed with sleeves rolled down.[3]

-

Disposable gloves (latex or nitrile are generally suitable).[1][3] Gloves should be monitored for contamination frequently and disposed of as radioactive waste.

-

Safety glasses or a face shield.[4]

Secure Storage and Access Control

-

Locked Storage: When not in use, sealed sources must be stored in a locked container or a secured storage area.[1][2][3][5]

-

Controlled Access: Access to areas where radioactive sources are used and stored must be restricted to authorized personnel.[5] Rooms containing radioactive materials should be locked when unattended.[1][4][6]

-

Logbook: A logbook must be maintained to track the use of each sealed source, recording the date, user's name, source identity, and the time the source is removed from and returned to storage.[5]

General Laboratory Practices

-

Designated Areas: Work with radioactive materials should be confined to designated and clearly labeled areas.[4]

-

Contamination Prevention: Work surfaces should be covered with absorbent paper to contain any potential spills.[4]

-

Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where radioactive materials are handled or stored.[1][4]

-

Hand Washing: Hands should be thoroughly washed after handling radioactive materials.[1]

-

Post-Operational Surveys: After completing work, personnel should survey themselves and their work area for contamination using an appropriate radiation detection instrument.[3]